15-Deoxypulic acid

Beschreibung

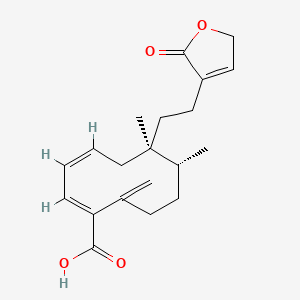

15-Deoxypulic acid (compound 6, CAS: 95523-05-0) is a diterpenoid carboxylic acid isolated from Laennecia schiedeana, a plant native to Mexico. Its structure is characterized by a cyclodeca-1,3-diene core with methyl, methylene, and substituted furan moieties (Figure 1). The compound was identified during phytochemical studies of the plant’s aerial parts and roots using chromatographic techniques . While its bioactivity profile remains under investigation, initial studies indicate moderate pharmacological activity compared to other co-occurring compounds (Table 1) .

Eigenschaften

Molekularformel |

C20H26O4 |

|---|---|

Molekulargewicht |

330.4 g/mol |

IUPAC-Name |

(1E,3Z,6R,7R)-6,7-dimethyl-10-methylidene-6-[2-(5-oxo-2H-furan-4-yl)ethyl]cyclodeca-1,3-diene-1-carboxylic acid |

InChI |

InChI=1S/C20H26O4/c1-14-7-8-15(2)20(3,11-5-4-6-17(14)18(21)22)12-9-16-10-13-24-19(16)23/h4-6,10,15H,1,7-9,11-13H2,2-3H3,(H,21,22)/b5-4-,17-6+/t15-,20+/m1/s1 |

InChI-Schlüssel |

ONFWNHLCKGVKGW-YXELQZNGSA-N |

Isomerische SMILES |

C[C@@H]1CCC(=C)/C(=C\C=C/C[C@@]1(C)CCC2=CCOC2=O)/C(=O)O |

Kanonische SMILES |

CC1CCC(=C)C(=CC=CCC1(C)CCC2=CCOC2=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

15-Deoxypulic acid can be synthesized from the aerial parts of Pulicaria glutinosa . The synthetic route involves the extraction of the diterpene strictic acid, followed by its conversion to pulic acid and then to this compound . The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone

Analyse Chemischer Reaktionen

15-Deoxypulic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

15-Deoxypulic acid has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of other complex molecules. In biology, it has been studied for its cytotoxic activity against various cancer cell lines . In medicine, it is being investigated for its potential anti-inflammatory and antioxidant properties . Additionally, this compound has applications in the pharmaceutical industry as a potential therapeutic agent.

Wirkmechanismus

The mechanism of action of 15-Deoxypulic acid involves its interaction with various molecular targets and pathways. It is known to modulate the redox state of cells by increasing the levels of reactive oxygen species and decreasing endogenous glutathione levels . This modulation can lead to the regulation of cell proliferation and apoptosis. The compound’s electrophilic nature allows it to covalently bind to molecules such as glutathione, further influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Bioactivity and Structural Comparison of this compound and Related Compounds

Key Structural and Functional Differences

15-Methoxy-16-oxo-15,16H-strictic acid (5) :

- Contains a methoxy group at C-15 and a ketone at C-16, which are absent in this compound.

- Exhibits significantly higher bioactivity (84.1% vs. 36.2%), suggesting that oxygenation at C-15/C-16 enhances pharmacological effects .

ent-15,16-Epoxy-1,3,13(16),14-clerodatetraen-18-oic acid (4): Features an epoxide ring and extended conjugated diene system, contributing to its moderate activity (44.9%).

Centipedic acid (1) and Conyzaleucolide A (3): Both are sesquiterpenoid lactones with α-methylene-γ-lactone motifs, linked to anti-inflammatory properties. Lower activity of Conyzaleucolide A (22.6%) compared to this compound highlights the role of the diterpenoid backbone in modulating bioactivity .

Friedelinol (16): A triterpenoid with a hydroxylated friedelane skeleton. Similar activity to this compound (37.1% vs. 36.2%) suggests that diverse structural classes can achieve comparable effects through different mechanisms .

Mechanistic Implications of Structural Variations

- Oxygenation and Bioactivity : Methoxy and ketone groups (as in compound 5) enhance reactivity and hydrogen-bonding capacity, likely improving target affinity.

- Ring Systems : Epoxide rings (compound 4) introduce rigidity, whereas furan substituents (this compound) may facilitate π-π interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.